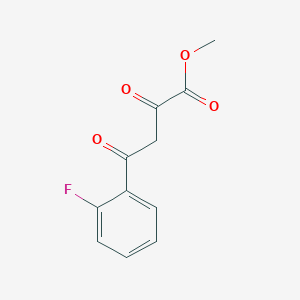

Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

概要

説明

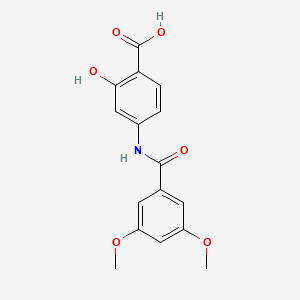

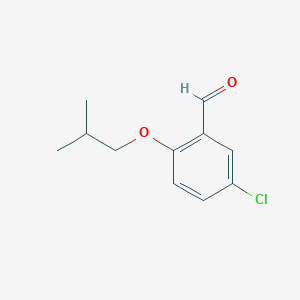

“Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate” likely contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. It also appears to contain a methyl ester group (COOCH3) and a dioxobutanoate group, which is a 4-carbon chain with two oxygen atoms.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-fluorophenyl group with a suitable precursor for the dioxobutanoate and methyl ester groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorophenyl, dioxobutanoate, and methyl ester groups would each contribute to the overall structure.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorine atom, the ester group, and the dioxobutanoate group. Each of these functional groups has distinct reactivity patterns, which could lead to a variety of potential reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and potentially its boiling and melting points.科学的研究の応用

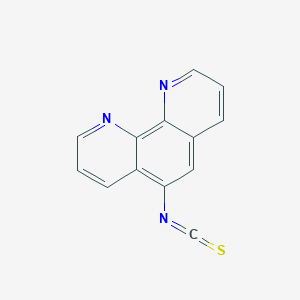

1. Inhibitors of Human Equilibrative Nucleoside Transporters

- Summary of Application: This compound is used in the study of inhibitors of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

- Methods of Application: Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models .

- Results: The study showed that the compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

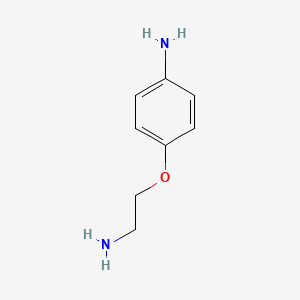

2. Antibacterial Activity of Schiff Base Metal (II) Complexes

- Summary of Application: The compound is used in the synthesis of Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), and its metal (II) complexes .

- Methods of Application: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

- Results: The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

3. Structure-Activity Relationship Studies of FPMINT Analogues

- Summary of Application: This compound is used in the study of structure-activity relationship of FPMINT analogues as inhibitors of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

- Methods of Application: Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models .

- Results: The study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2. The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .

4. Inhibitors of Human Equilibrative Nucleoside Transporters

- Summary of Application: This compound is used in the study of inhibitors of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

- Methods of Application: Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models .

- Results: The study showed that the compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Safety And Hazards

As with any chemical compound, handling “Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound.

将来の方向性

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its biological activity, if any, and how its unique structure influences its properties.

Please note that this is a general analysis based on the name of the compound. For a detailed and accurate analysis, specific studies and literature on “Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate” would be needed.

特性

IUPAC Name |

methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWAJGTYVMQLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407150 | |

| Record name | methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | |

CAS RN |

608536-99-8 | |

| Record name | methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)

![Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B1598687.png)